4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their significant biological activities, making them of particular interest in medicinal chemistry. This compound features a unique structure that includes a dichlorophenyl group and two sulfur-containing substituents, which may enhance its pharmacological properties.
This compound can be classified as a quinazoline derivative, specifically characterized by the presence of various functional groups. Its unique structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
The synthesis of 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline typically involves several steps:
The molecular formula for 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is . The structural components include:
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions with biological targets.
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its therapeutic potential.
The mechanism of action for 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is not fully elucidated but may involve:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for characterizing this compound's structure and confirming its purity.
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline has potential applications in several fields:
Quinazoline derivatives represent a privileged scaffold in drug discovery, characterized by a fused bicyclic structure combining benzene and pyrimidine rings. This core enables extensive structural modifications, allowing fine-tuning of pharmacological properties. The compound 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline (CAS 477845-85-5, C₁₅H₁₀Cl₂N₂S₂, MW 353.28) exemplifies strategic functionalization of this scaffold, incorporating sulfur and halogen substituents to enhance bioactivity [1] [8].
Quinazoline therapeutics evolved from early natural products (e.g., febrifugine) to synthetic agents targeting specific molecular pathways. Key milestones include:
Table 1: Evolution of Clinically Significant Quinazoline Derivatives
Era | Compound | Therapeutic Target | Clinical Application | |
---|---|---|---|---|
1960s | Methaqualone | GABA receptors | Sedative | |
1990s | Raltitrexed | Thymidylate synthase | Colorectal cancer | |
2000s | Erlotinib | EGFR tyrosine kinase | NSCLC, pancreatic cancer | |
2010s | Afatinib | pan-HER kinases | NSCLC | |
Under study | Target compound | CDK2, EGFR, parasitic enzymes | Liver/bladder cancer, infections | [2] [5] [6] |
The bioactivity of 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline derives from synergistic interactions between its sulfanyl groups and halogen atoms:
Ortho-chloro group sterically blocks metabolic hydroxylation, extending half-life [5].
Sulfanyl Linkages (-S- groups):
Table 2: Electronic and Steric Contributions of Key Substituents
Position | Substituent | Electronic Effect | Steric Effect | Biological Impact | |
---|---|---|---|---|---|
C-2 | Methylsulfanyl | σp = -0.05 (weak EDG) | Moderate bulk (MR = 15.9) | Enhanced ATP-pocket affinity | |
C-4 | (2,5-DCl-Ph)S- | σp (Cl) = +0.23 (EWG) | High rigidity (ortho-Cl) | Target selectivity, metabolic stability | |
C-6, C-7 | Unsubstituted | — | — | Permits H-bonding with kinases | [1] [4] [5] |
Electrostatic Potential Map Analysis: Computational modeling shows:
The structural design of this quinazoline addresses urgent epidemiological challenges:
Liver Cancer: Hepatocellular carcinoma (HCC) exhibits a 3–5% 5-year survival rate in advanced stages. Quinazoline-based CDK2 inhibitors (e.g., compound B35 from [5]) suppress HepG2 proliferation (IC₅₀ = 0.7 μM) by arresting the G1/S phase.
Infectious Disease Applications:
Table 3: Target Disease Burden and Molecular Targets
Disease Category | Representative Condition | Global Burden | Molecular Target | |
---|---|---|---|---|
Cancer | Bladder cancer | 83,000 new cases/year (US) | EGFR, CDK2, Aurora kinase | |
Cancer | Liver cancer (HCC) | 1 million new cases/year | CDK2, VEGFR | |
Infection | Chagas disease | 8 million chronic cases | Trypanosomal DHFR/PTR | |
Infection | Leishmaniasis | 1.2 million new cases/year | Leishmanial DHFR | [2] [5] [6] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: